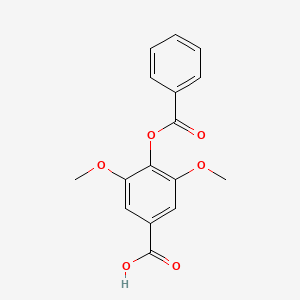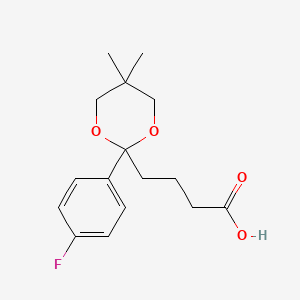
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane, also known as TMS-5, is a silane compound that is widely used in a variety of scientific research applications. It is a colorless, low-boiling, non-toxic, and non-flammable liquid that has a low vapor pressure. TMS-5 is used in the synthesis of organic compounds, as a reagent for organic transformations, and as a solvent for organic compounds. It is also used in the production of polymers and in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, pharmaceutical synthesis, and biochemistry. In organic synthesis, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is used as a reagent for organic transformations, such as the formation of amides, esters, and other compounds. In polymer synthesis, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is used as a solvent for organic compounds. In pharmaceutical synthesis, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is used as a reagent for the synthesis of pharmaceuticals. In biochemistry, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is used as a reagent for the synthesis of proteins and other biomolecules.
Wirkmechanismus
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane acts as a nucleophile in organic transformations, and it reacts with electrophiles to form covalent bonds. In addition, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane can act as a catalyst for organic transformations, and it can promote the formation of new bonds between molecules.
Biochemical and Physiological Effects
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is non-toxic and non-flammable, and it has been shown to be safe for use in laboratory experiments. In addition, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane has been shown to have no adverse effects on biochemical and physiological processes in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Trimethyl-(5E)-5-pentadecen-1-ynyl-silane in laboratory experiments is that it is non-toxic and non-flammable. In addition, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane can be used in a variety of organic transformations, and it can be used as a solvent for organic compounds. However, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane has a low boiling point and a low vapor pressure, which can make it difficult to use in certain laboratory experiments.
Zukünftige Richtungen
The future of Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is promising, as it has a wide range of potential applications in organic synthesis, polymer synthesis, pharmaceutical synthesis, and biochemistry. In addition, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane could be used in the development of new materials and products, such as polymers and pharmaceuticals. Furthermore, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane could be used in the development of new catalysts for organic transformations, and it could be used in the development of new methods for the synthesis of proteins and other biomolecules. Finally, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane could be used in the development of new solvents for organic compounds.
Synthesemethoden
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is synthesized from trimethylsilanol and pentadec-5-en-1-yn-1-ol, which are reacted in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of an alkene intermediate, and the second step involving the formation of the desired product, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane. The reaction is typically carried out at temperatures between 0 and 100°C, and the reaction time can vary from several hours to several days, depending on the reaction conditions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trimethyl-(5E)-5-pentadecen-1-ynyl-silane involves the reaction of 5-pentadecyn-1-ol with trimethylsilyl acetylene in the presence of a catalyst.", "Starting Materials": [ "5-pentadecyn-1-ol", "trimethylsilyl acetylene", "catalyst" ], "Reaction": [ "Step 1: Add 5-pentadecyn-1-ol to a reaction flask.", "Step 2: Add trimethylsilyl acetylene to the reaction flask.", "Step 3: Add a catalyst to the reaction flask.", "Step 4: Heat the reaction mixture to a temperature of 60-80°C and stir for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Extract the product with a suitable solvent.", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
867010-51-3 |
Produktname |
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane |
Molekularformel |
C₁₈H₃₄Si |
Molekulargewicht |
278.55 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




